molecular formula C8H10NO3P B14529906 (1-Phenylaziridin-2-yl)phosphonic acid CAS No. 62266-70-0

(1-Phenylaziridin-2-yl)phosphonic acid

Cat. No.: B14529906
CAS No.: 62266-70-0
M. Wt: 199.14 g/mol
InChI Key: YCBNOAKUHRGYNN-UHFFFAOYSA-N
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Description

(1-Phenylaziridin-2-yl)phosphonic acid is a unique organophosphorus compound characterized by the presence of an aziridine ring and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylaziridin-2-yl)phosphonic acid typically involves the reaction of aziridine derivatives with phosphonic acid precursors. One common method is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Another approach includes the use of dichlorophosphine or dichlorophosphine oxide as starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylaziridin-2-yl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, aziridine-substituted compounds, and other organophosphorus compounds .

Scientific Research Applications

(1-Phenylaziridin-2-yl)phosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Phenylaziridin-2-yl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

62266-70-0

Molecular Formula

C8H10NO3P

Molecular Weight

199.14 g/mol

IUPAC Name

(1-phenylaziridin-2-yl)phosphonic acid

InChI

InChI=1S/C8H10NO3P/c10-13(11,12)8-6-9(8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11,12)

InChI Key

YCBNOAKUHRGYNN-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C2=CC=CC=C2)P(=O)(O)O

Origin of Product

United States

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